sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate typically involves the reaction of heptyl and methyl-substituted oxazolone precursors with sodium hydroxide. The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and yield by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazolone products.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazolones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various oxazole and oxazolone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium,5-heptyl-5-methyl-4-oxo-1,3-oxazol-2-olate include other oxazolones and oxazole derivatives, such as:
- Sodium,5-heptyl-5-methyl-4-oxo-4,5-dihydro-1,3-oxazol-2-olate
- Various 2,4-disubstituted and 2,4,5-trisubstituted oxazole compounds
Uniqueness
This compound is unique due to its specific heptyl and methyl substitutions, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(23)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCBDBHTXLKVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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